3,5-Dinitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide is a chemical compound notable for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple nitro groups and a highly fluorinated phenyl group, which contribute to its chemical properties and reactivity.
The compound is synthesized through specific chemical reactions involving benzamides and nitro substitution processes. Its detailed synthesis and characterization can be found in specialized chemical literature and databases.
3,5-Dinitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide falls under the category of nitro compounds and benzamides. It is classified based on its functional groups and structural characteristics, which influence its chemical behavior and interactions.
The synthesis of 3,5-dinitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide typically involves:
The molecular structure of 3,5-dinitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide can be depicted as follows:
The structure features:
The compound's structural data can be represented in various forms including:
C(C(=O)N(c1c(C(=O)N(c2c(F)c(F)c(F)c(F)c(F)c2)[N+](=O)[O])[N+](=O)[O]c1)=O)
3,5-Dinitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide can participate in several chemical reactions:
The mechanism of action for 3,5-dinitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide primarily relates to its interactions with biological systems or other chemicals:
Quantitative data on reaction rates or biological activity would typically be derived from experimental studies focusing on pharmacological effects or chemical reactivity patterns.
3,5-Dinitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide has potential applications in:
This compound represents a fascinating area for further research due to its complex structure and diverse potential applications across scientific disciplines.
CAS No.:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 4461-52-3